Tedalinab, also known as GRC-10693, is a synthetic compound developed by Glenmark Pharmaceuticals primarily for the treatment of osteoarthritis and neuropathic pain. It acts as a potent and selective agonist of the cannabinoid receptor type 2, exhibiting a remarkable selectivity of 4700 times for the cannabinoid receptor type 2 over the related cannabinoid receptor type 1. Early clinical trials have shown that Tedalinab possesses good oral bioavailability and promising safety profiles, along with effective analgesic and anti-inflammatory properties.
Tedalinab is classified as a cannabinoid receptor agonist, specifically targeting the cannabinoid receptor type 2. This classification places it within a broader category of compounds that interact with the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, inflammation, and immune response.
The synthesis of Tedalinab involves several steps starting from commercially available materials. Key methodologies include:
The molecular formula for Tedalinab is , with a molar mass of approximately 345.394 grams per mole. The structural representation includes:
Tedalinab undergoes various chemical reactions during its synthesis and potential metabolic processes:
Tedalinab exerts its therapeutic effects primarily through selective activation of the cannabinoid receptor type 2. The mechanism involves:
Tedalinab exhibits several notable physical and chemical properties:
Tedalinab holds promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3